

3-Bromo-2-hydroxybenzaldehyde CAS number 1829-34-1

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzaldehyde

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An In-depth Technical Guide to **3-Bromo-2-hydroxybenzaldehyde** (CAS: 1829-34-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Bromo-2-hydroxybenzaldehyde** (CAS Number: 1829-34-1), a versatile chemical intermediate. It covers key chemical and physical properties, detailed synthesis protocols, crystallographic data, and its applications in synthetic chemistry and drug discovery. Furthermore, this guide explores the biological activities and associated signaling pathways of structurally similar compounds, offering valuable context for drug development professionals.

Chemical and Physical Properties

3-Bromo-2-hydroxybenzaldehyde, also known as 3-Bromosalicylaldehyde, is a substituted aromatic aldehyde.^{[1][2]} Its chemical structure, featuring hydroxyl, aldehyde, and bromo functional groups, makes it a valuable precursor in various organic syntheses.

Table 1: Compound Identification

Identifier	Value
CAS Number	1829-34-1 [1]
Molecular Formula	C ₇ H ₅ BrO ₂ [1]
Molecular Weight	201.02 g/mol [1]
IUPAC Name	3-bromo-2-hydroxybenzaldehyde[1]
Synonyms	3-Bromosalicylaldehyde, 2-Hydroxy-3-bromobenzaldehyde[3][4]
InChI	InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H[1]
InChIKey	STBGLXMINLWCNL-UHFFFAOYSA-N[1]

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)C=O[[1](#)] |

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	Light yellow to amber or dark green crystalline solid. [5][6]
Melting Point	53-57 °C[7][8]
Flash Point	>110 °C[3][8]
Purity	Typically ≥95% - ≥98%[2]

| Storage | Store in a cool, dry, dark place, sealed from moisture and air. |

Crystallographic Data

The molecular structure of **3-Bromo-2-hydroxybenzaldehyde** is nearly planar.[[9](#)] It features a significant intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom.[[9](#)] The crystal packing is influenced by weak intermolecular C—H⋯⋯Br interactions and π-stacking between adjacent molecules.[[9](#)]

Table 3: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C7H5BrO2</chem> ^[9]
Formula Weight	201.02 ^[9]
Temperature	125 K ^[9]
Crystal System	Monoclinic ^[9]
Space Group	P2 ₁ /c ^[9]
Unit Cell Dimensions	$a = 7.0282 (3) \text{ \AA}$ $b = 14.9715 (7) \text{ \AA}$ $c = 6.8472 (3) \text{ \AA}$ $\beta = 108.907 (1)^\circ$ ^[9]
Volume	681.61 (5) \AA^3 ^[9]

| Z | 4^[9] |

Synthesis Protocols

Detailed experimental procedures for the synthesis of **3-Bromo-2-hydroxybenzaldehyde** are available, primarily through ortho-formylation of 2-bromophenol or ozonolysis of a benzofuran derivative.

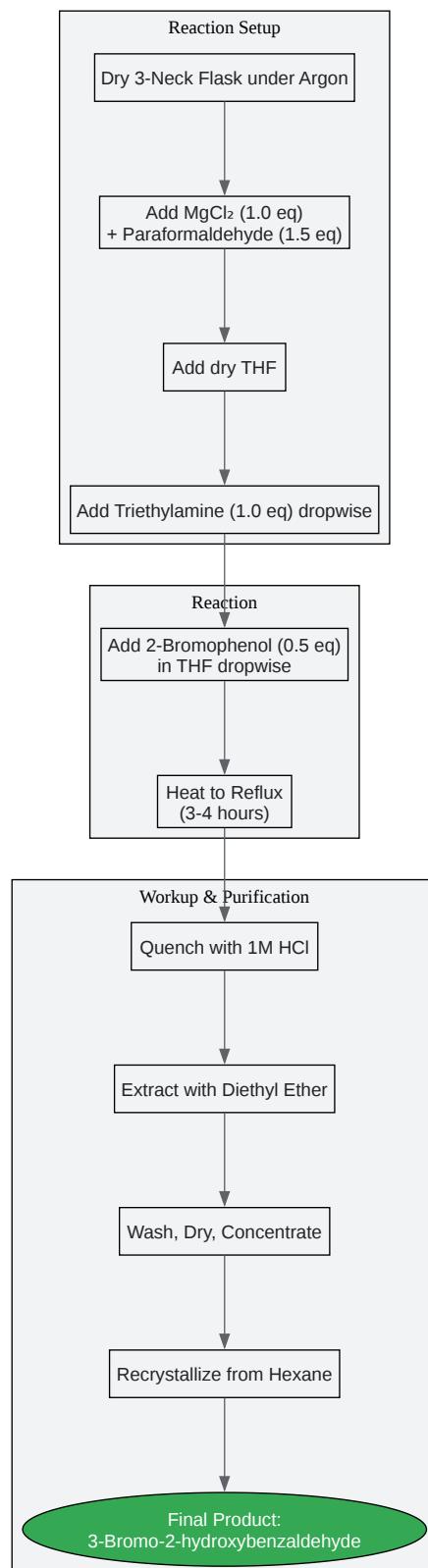
Synthesis via ortho-Formylation of 2-Bromophenol

This method provides an efficient and regioselective route to the target compound, giving exclusively ortho-formylation.^[10] It involves the reaction of 2-bromophenol with paraformaldehyde and triethylamine in the presence of anhydrous magnesium dichloride.^[9] ^[10] The procedure has been successfully applied on a large scale.^[10]

Experimental Protocol:

- Reaction Setup: A dry, three-necked round-bottomed flask is purged with argon. Anhydrous magnesium dichloride (1.0 eq) and solid paraformaldehyde (1.5 eq) are added under a positive argon pressure.^[10]

- Solvent and Reagent Addition: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (1.0 eq). The mixture is stirred for 10 minutes.[10]
- Addition of Starting Material: 2-Bromophenol (0.5 eq) dissolved in dry THF is added dropwise over 20 minutes.[10]
- Reaction: The resulting mixture is heated to reflux for 3-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).[10]
- Workup: After cooling to room temperature, the reaction is quenched with 1 M aqueous HCl. The mixture is extracted with diethyl ether.[10]
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated via rotary evaporation. The crude product can be purified by recrystallization from hexane to yield pure **3-Bromo-2-hydroxybenzaldehyde** as pale yellow needles (68-69% yield).[10]



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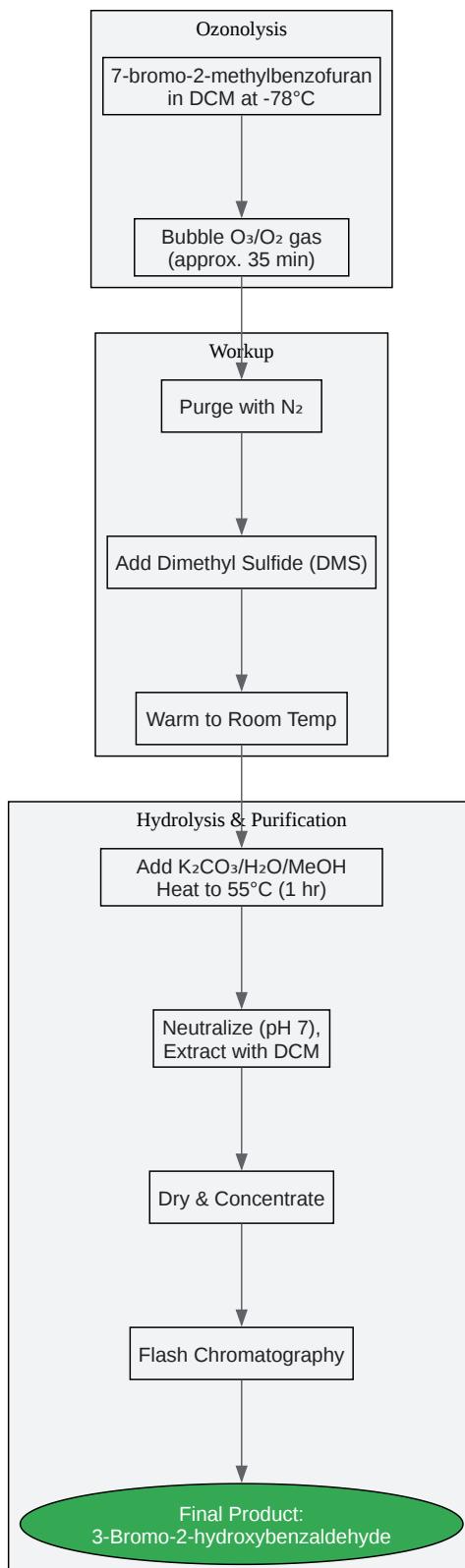
Caption: Workflow for the synthesis of **3-Bromo-2-hydroxybenzaldehyde** via ortho-formylation.

Synthesis via Ozonolysis

An alternative synthesis route starts from 7-bromo-2-methylbenzofuran.[\[5\]](#) This method involves ozonolysis followed by a reductive workup and subsequent hydrolysis.

Experimental Protocol:

- Ozonolysis: A solution of 7-bromo-2-methylbenzofuran (1.0 eq) in dichloromethane is cooled to -78 °C. A 3% O₃/O₂ gas mixture is passed through the solution until a persistent blue color is observed (approx. 35 min).[\[5\]](#)
- Reductive Workup: The solution is purged with nitrogen, and dimethyl sulfide is added. The reaction mixture is then slowly warmed to room temperature.[\[5\]](#)
- Hydrolysis: Water and potassium carbonate are added to methanol, and the mixture is heated to 55 °C for 1 hour under argon.[\[5\]](#)
- Extraction: Upon completion, the mixture is cooled, neutralized to pH 7 with 1 M bisulfate solution, and extracted with dichloromethane.[\[5\]](#)
- Purification: The combined organic phases are dried with magnesium sulfate and the solvent is evaporated. The final product is purified by flash chromatography, affording **3-bromo-2-hydroxybenzaldehyde** as a light yellow crystalline solid (80% yield).[\[5\]](#)

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Caption: Workflow for the synthesis of **3-Bromo-2-hydroxybenzaldehyde** via ozonolysis.

Applications in Research and Development

3-Bromo-2-hydroxybenzaldehyde is a key building block for more complex molecules.

- Synthesis of Bioactive Compounds: It serves as a reagent in the synthesis of potential antiviral compounds, anticancer agents, and chiral aromatic spiroketals.[\[9\]](#)
- Coordination Chemistry: Like other salicylaldehyde derivatives, it is frequently used to form Schiff base ligands for metal coordination chemistry.[\[9\]](#) Schiff base complexes involving this compound have been reported for metals such as titanium, zinc, and chromium.[\[9\]](#)
- Other Uses: It has also been noted as a precursor for dyes and as a plant growth regulator.[\[11\]](#)

Biological Activity of Structurally Related Compounds

While direct studies on the signaling pathway modulation of **3-Bromo-2-hydroxybenzaldehyde** are limited in the available literature, research on structurally similar bromophenols provides valuable insights for drug development. These related compounds have demonstrated significant anti-inflammatory, antioxidant, and vasculoprotective effects.

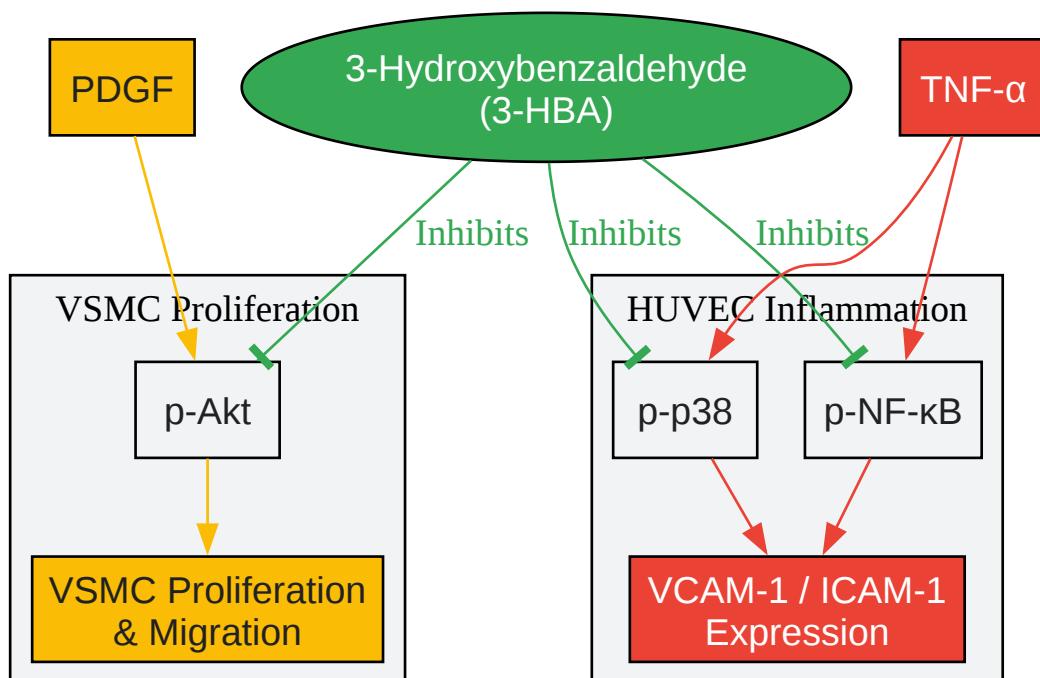
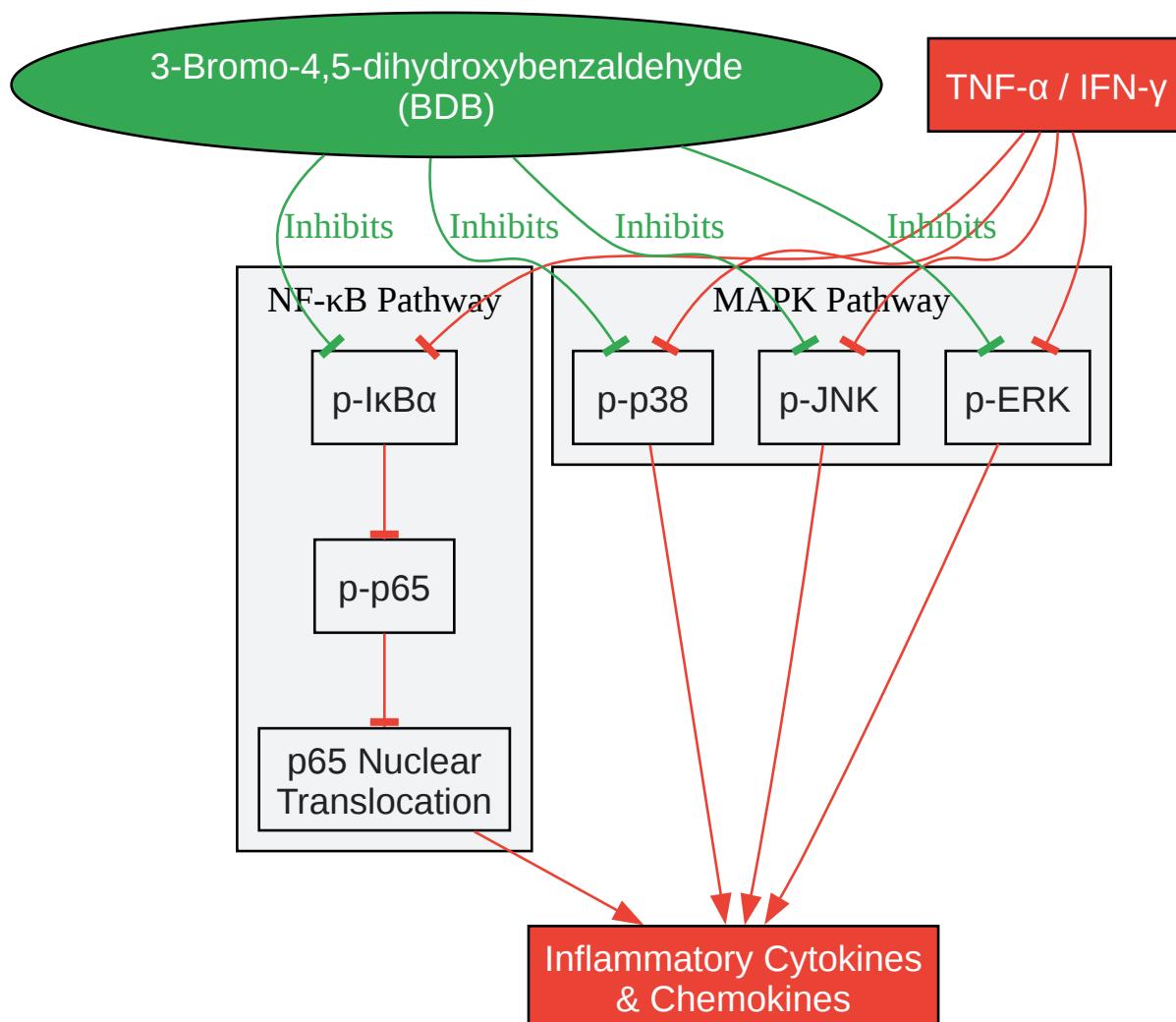
Disclaimer: The following signaling pathways are described for compounds structurally related to **3-Bromo-2-hydroxybenzaldehyde** and are presented for contextual and comparative purposes.

Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

BDB, a bromophenol isolated from the red alga *Polysiphonia morrowii*, has been shown to suppress inflammation in TNF- α /IFN- γ -stimulated HaCaT keratinocytes.[\[12\]](#) This effect is mediated through the inhibition of the NF- κ B and MAPK signaling pathways.[\[12\]](#)

- NF- κ B Pathway: BDB treatment suppresses the phosphorylation of I κ B α and NF- κ B p65, and inhibits the nuclear translocation of NF- κ B p65.[\[12\]](#)

- MAPK Pathway: BDB also inhibits the phosphorylation of key members of the MAPK family, including ERK, p38, and JNK.[\[12\]](#)



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